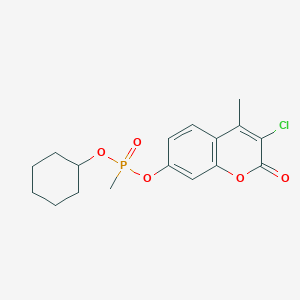![molecular formula C24H27ClN4O4S2 B2564376 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216962-03-6](/img/structure/B2564376.png)
6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be a complex organic molecule with several functional groups, including a benzyl group, a tetrahydrothieno[2,3-c]pyridine ring, and a sulfamoyl group. These functional groups could potentially confer a variety of chemical properties to the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrothieno[2,3-c]pyridine ring and the attachment of the benzyl, sulfamoyl, and carboxamide groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothieno[2,3-c]pyridine ring suggests that the molecule may have a cyclic structure, and the various functional groups attached to this ring would likely influence its overall shape and polarity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfamoyl group might make the molecule susceptible to reactions with nucleophiles, while the carboxamide group could potentially undergo hydrolysis under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups.Aplicaciones Científicas De Investigación
1. Anticholinesterase Properties
- Research Context: N-Benzyltetrahydropyrido-anellated thiophene derivatives, including compounds similar to the one , have been studied for their anticholinesterase properties. These compounds form monoclinic crystal systems and are linked into a three-dimensional framework by weak intermolecular C-H...O=C hydrogen bonds, indicating potential biochemical interactions.
- Source: (Pietsch, Nieger, & Gütschow, 2007).
2. Antimycobacterial Activity
- Research Context: Tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis. These compounds, synthesized through a molecular hybridization approach, show promise as Mycobacterium tuberculosis pantothenate synthetase inhibitors.
- Source: (Samala et al., 2014).
3. Antimicrobial Activity
- Research Context: Derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, related to the compound , have shown significant antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa.
- Source: (Kolisnyk et al., 2015).
4. Anticancer Activity
- Research Context: 4,5,6,7-Tetrahydrothieno-pyridine derivatives, which are structurally related to the compound , have been reported to possess various biological activities, including anticancer activity. The study explores the synthesis, characterization, and potential anticancer activity of these derivatives.
- Source: (Rao, Rao, & Prasad, 2018).
5. Synthesis and Characterization for Polymer Science
- Research Context: Research has been conducted on synthesizing and characterizing new polyamides and poly(amide-imide)s derived from compounds containing pyridine moieties, similar to the compound . These studies contribute to the development of materials with specific thermal and mechanical properties for various applications in polymer science.
- Source: (Saxena et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing.
Direcciones Futuras
Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include exploring new synthetic routes, investigating its behavior under different conditions, and testing its effects in biological systems.
Please note that these are general insights and the actual characteristics of the compound could vary. For more detailed and accurate information, further research and analysis would be needed.
Propiedades
IUPAC Name |
6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2.ClH/c1-27(2)34(31,32)18-10-8-17(9-11-18)23(30)26-24-21(22(25)29)19-12-13-28(15-20(19)33-24)14-16-6-4-3-5-7-16;/h3-11H,12-15H2,1-2H3,(H2,25,29)(H,26,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTECRFPGMLSQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2564295.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564296.png)


![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)
![N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2564305.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methoxyphenyl)sulfanylacetate](/img/structure/B2564306.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2564308.png)


![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)
